molecular formula C10H13NO B3074389 3-{[(Prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019612-84-0

3-{[(Prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B3074389
CAS No.: 1019612-84-0
M. Wt: 163.22 g/mol
InChI Key: VWYWGDWAXDDFSY-UHFFFAOYSA-N
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Description

Overview of the Phenolic Mannich Base Class in Organic Chemistry

Phenolic Mannich bases are a significant class of organic compounds characterized by a phenol (B47542) core structure bearing an aminomethyl substituent. These molecules are the product of the Mannich reaction, a cornerstone three-component condensation in organic chemistry. This reaction involves the aminoalkylation of an acidic proton located on a substrate—in this case, the phenol ring—using formaldehyde (B43269) (or another suitable aldehyde) and a primary or secondary amine.

The general structure of a phenolic Mannich base features a hydroxyl group (-OH) and an aminomethyl group (-CH₂NR₂) attached to the aromatic ring. The relative position of these two functional groups, particularly when they are ortho to each other, allows the molecule to act as a bidentate ligand, forming stable complexes with various metals. This property makes them useful as catalysts in processes such as polymerization and oxidation.

In the fields of medicinal chemistry and drug design, the aminomethylation of phenols is a strategic approach to modify parent compounds. The introduction of the aminomethyl group can enhance the biological activity or improve the physicochemical properties of a molecule, such as increasing its water solubility, which can improve bioavailability. Furthermore, ortho-phenolic Mannich bases are valuable synthetic intermediates, notably for their ability to generate ortho-quinone methides upon deamination.

Structural Features and Nomenclature of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol

The compound this compound is a specific example of a phenolic Mannich base. Its systematic IUPAC name provides a precise description of its molecular architecture:

Phenol : This is the parent structure, consisting of a benzene (B151609) ring with a hydroxyl (-OH) group.

3- : This locant indicates that the substituent is attached to the third carbon of the phenol ring, relative to the hydroxyl group (the meta position).

{[(...)]methyl} : This describes the main part of the substituent, which is a methyl group (-CH₂-).

[(Prop-2-en-1-yl)amino] : This part of the name specifies what is attached to the methyl group. It is an amino group (-NH-) which is itself substituted with a "prop-2-en-1-yl" group.

Prop-2-en-1-yl : This is the systematic name for the common allyl group (-CH₂-CH=CH₂).

Thus, the molecule consists of a phenol ring where the hydrogen at the meta-position has been replaced by a methyl group linked to an allyl-substituted amine.

Compound Properties

IdentifierValue
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
Formal Charge0
Heavy Atom Count12
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4

Historical Context of Aminomethylation Reactions in Substituted Phenol Synthesis

The synthesis of substituted phenols via aminomethylation is rooted in the development of the Mannich reaction. The historical context for the phenolic component begins in the late 18th century when phenols were first crudely isolated. Pure phenol was officially isolated in 1834 and its chemical structure was confirmed in 1842. nih.gov Its utility in science and medicine grew rapidly, most famously through its use by Joseph Lister in antiseptic surgery. nih.gov

The key synthetic transformation, the Mannich reaction, is named after German chemist Carl Mannich. In 1912, he first described the mechanism for this specific type of aminoalkylation. dbpedia.orgwikipedia.orgalchetron.com While a similar reaction was observed by Bernhard Tollens in 1903, it was Mannich who fully recognized the reaction's general applicability and scope, publishing further work in 1917. wikipedia.orgthermofisher.com This reaction provided a reliable method for forging a new carbon-carbon bond and introducing a basic aminoalkyl functional group onto a substrate containing an active hydrogen.

The application of the Mannich reaction to phenols provided a direct and efficient route to the synthesis of phenolic Mannich bases. Over the decades, the methodology has evolved significantly. While classic syntheses often required harsh conditions, modern organic chemistry has seen the development of advanced catalytic systems to improve the efficiency and selectivity of the aminomethylation of phenols. Recent research has explored the use of various metal catalysts, including copper and vanadium, as well as transition-metal-free approaches using iodine catalysis, to achieve highly regioselective C-H functionalization, often with a preference for the ortho-position. researchgate.netnih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-6-11-8-9-4-3-5-10(12)7-9/h2-5,7,11-12H,1,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYWGDWAXDDFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Prop 2 En 1 Yl Amino Methyl Phenol

Mannich Reaction Based Approaches

The Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton located on a carbonyl compound, or in this case, an activated aromatic ring like phenol (B47542), using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgbyjus.com This method provides a convergent and atom-economical route to the target compound by combining phenol, formaldehyde, and allylamine (B125299) (prop-2-en-1-amine).

Mechanistic Investigations of Iminium Ion Formation and Subsequent Additions

The mechanism of the Mannich reaction is a well-established, multi-step process that begins with the formation of an electrophilic species, the iminium ion. unacademy.comlibretexts.org

Iminium Ion Formation : The reaction is initiated by the nucleophilic addition of the primary amine, allylamine, to the carbonyl carbon of formaldehyde. libretexts.org This is followed by a proton transfer and subsequent acid-catalyzed dehydration to yield a reactive N-allyl-methaniminium ion, also known as an Eschenmoser's salt precursor. adichemistry.comunacademy.com This iminium ion is a potent electrophile due to the positive charge on the nitrogen atom, which activates the adjacent methylene (B1212753) carbon. chemistrysteps.com

Electrophilic Aromatic Substitution : The phenol ring, being electron-rich, acts as the nucleophile. Under the reaction conditions, the hydroxyl group of the phenol activates the aromatic ring, particularly at the ortho and para positions, for electrophilic attack. The nucleophilic carbon of the phenol ring attacks the electrophilic carbon of the iminium ion. wikipedia.orgchemistrysteps.com This addition step results in the formation of a new carbon-carbon bond, attaching the aminomethyl group to the phenol ring. A final deprotonation step re-aromatizes the ring, yielding the 3-{[(prop-2-en-1-yl)amino]methyl}phenol product.

The interaction between the singly occupied molecular orbital (SOMO) of carbon-centered radicals and the low-lying lowest unoccupied molecular orbital (LUMO) of a positively charged C=N double bond, as found in iminium ions, facilitates rapid and often highly selective addition reactions. nih.govnobelprize.org

Optimization of Reaction Conditions and Reagent Combinations for Selective Aminomethylation

A significant challenge in the Mannich reaction with phenol is controlling the regioselectivity of the aminomethylation. The hydroxyl group strongly directs substitution to the ortho and para positions. Since the target molecule is derived from 3-hydroxyphenol (m-phenol), the directing effects of the hydroxyl group would favor substitution at the 2-, 4-, and 6-positions. Achieving substitution at the 5-position (meta to the hydroxyl group) is less favorable and typically requires more specialized strategies not covered by standard Mannich conditions. However, the principles of optimizing selectivity are broadly applicable.

Recent research has focused on various catalytic systems to enhance yield and, most notably, to control regioselectivity, with a strong emphasis on achieving ortho-selectivity in phenols. rsc.org

Brønsted Acid Catalysis : The use of Brønsted acids like trifluoroacetic acid (CF₃COOH) has been shown to promote highly ortho-selective aminomethylation of free phenols with N,O-acetals under mild conditions. rsc.orgmdpi.com The high selectivity is attributed to the formation of an intermediate complex between the acid and the phenol, which directs the incoming electrophile to the ortho position. mdpi.com

Transition Metal Catalysis : Copper(II) catalysts have been successfully employed for the ortho-selective C-H aminomethylation of phenols. nih.govacs.orgresearchgate.net These reactions often proceed via a cross-dehydrogenative coupling mechanism under mild conditions and show tolerance for a variety of functional groups. nih.govresearchgate.net Other metals, such as ruthenium, have also been used to catalyze the C-H aminomethylation of phenols. rsc.org

Iodine Catalysis : A transition-metal-free approach using iodine catalysis in aqueous media has been developed for the ortho-aminomethylation of phenols, offering a greener synthetic alternative. rsc.org

The table below summarizes various catalytic approaches developed for the selective aminomethylation of phenols, which inform the potential optimization for synthesizing substituted aminomethylphenols.

Catalyst SystemReagentsKey Features
Brønsted Acid (e.g., CF₃COOH)Phenols, N,O-acetalsExcellent ortho-selectivity; Mild conditions. rsc.orgmdpi.com
Copper(II) SaltsPhenols, Potassium aminomethyltrifluoroboratesHigh ortho-selectivity; Csp²–Csp³ coupling. nih.govacs.org
Copper(II)/N-COP-1Phenols, N,N-dimethylanilinesHeterogeneous catalyst; Mild conditions. mdpi.com
Iodine/Sodium PercarbonatePhenols, TrifluoroboratesTransition-metal-free; Aqueous media. rsc.org
Ruthenium ComplexesPhenols, Amines, MethanolIn-situ formaldehyde generation; Ortho-selective. rsc.org

Multicomponent Reaction Strategies for Direct Synthesis

The Mannich reaction is the archetypal multicomponent reaction (MCR), a strategy where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants. acgpubs.orgorganic-chemistry.org This approach is highly valued in synthetic chemistry for its efficiency, operational simplicity, and reduction of waste by minimizing intermediate isolation and purification steps.

The direct synthesis of this compound from phenol, formaldehyde, and allylamine embodies the principles of a multicomponent strategy. This one-pot condensation offers a significant advantage over linear, stepwise syntheses. Various catalysts, including acidic ionic liquids, have been employed to promote such Mannich-type MCRs, often leading to high conversions and clean reaction profiles under mild conditions, such as room temperature stirring. acgpubs.org

Alternative Synthetic Routes

Beyond the Mannich reaction, other established synthetic transformations can be adapted to produce this compound. These routes typically involve the formation of the aminomethyl moiety or the introduction of the allyl group in separate, distinct stages.

Reductive Amination Strategies for the Aminomethyl Moiety

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.commdpi.com This process can be applied to synthesize the target compound by reacting 3-hydroxybenzaldehyde (B18108) with allylamine, followed by the reduction of the resulting imine intermediate.

The reaction proceeds in two conceptual steps, which can often be performed in a single pot:

Imine Formation : 3-hydroxybenzaldehyde is condensed with allylamine under mildly acidic conditions to form the corresponding N-(3-hydroxybenzylidene)prop-2-en-1-amine (an imine or Schiff base).

Reduction : The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product.

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and handling. masterorganicchemistry.com The choice of reagent is critical, especially for selectively reducing the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Reducing AgentAbbreviationCharacteristics
Sodium CyanoborohydrideNaBH₃CNMild reductant; Selectively reduces imines in the presence of aldehydes; Toxic cyanide byproduct. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and less toxic alternative to NaBH₃CN; Widely used for one-pot reductive aminations. masterorganicchemistry.com
Catalytic HydrogenationH₂/Catalyst (e.g., Pd, Pt, Ni)Green method using hydrogen gas; Can sometimes lead to reduction of other functional groups (e.g., the allyl double bond). mdpi.com
PhenylsilanePhSiH₃Used with catalysts like InCl₃ or [RuCl₂(p-cymene)]₂ for efficient reduction. organic-chemistry.org

Introduction of the Prop-2-en-1-yl Group via Allylation Techniques

An alternative retrosynthetic approach involves starting with a pre-formed aminomethylphenol core, such as 3-(aminomethyl)phenol, and subsequently introducing the allyl group via N-alkylation. This strategy is useful if the aminomethylphenol precursor is readily available.

The key transformation is the selective N-allylation of 3-(aminomethyl)phenol. This is typically achieved by reacting the primary amine with an allylating agent. The reaction generally requires a base to neutralize the acid generated during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Common reagents and conditions for N-allylation are summarized below.

Allylating AgentConditionsNotes
Allyl Bromide or Allyl ChlorideBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetone, CH₃CN)Standard Sₙ2 alkylation; Risk of over-alkylation to form the tertiary amine.
Allyl AlcoholTransition metal catalyst (e.g., Mo, Pd)Dehydrative allylation; Offers a more atom-economical route. organic-chemistry.org
Allyl Acetate (B1210297)Palladium catalyst (e.g., Tsuji-Trost reaction)Forms a π-allyl palladium complex that is attacked by the amine.

Careful control of stoichiometry (using one equivalent of the allylating agent) and reaction conditions is necessary to favor mono-allylation and minimize the formation of the undesired tertiary amine byproduct, 3-{[bis(prop-2-en-1-yl)amino]methyl}phenol.

Transformations of Related Phenolic Derivatives

The synthesis of aminomethylated phenols, such as this compound, can be achieved through the transformation of other phenolic derivatives. A key strategy in this area is the direct aminomethylation of phenols, which introduces the aminomethyl group onto the phenolic ring. While the traditional Mannich reaction often suffers from issues with regioselectivity, modern catalytic methods have provided solutions for direct and selective C-H functionalization. researchgate.net

Copper(II)-catalyzed ortho-selective aminomethylation represents a significant advancement. nih.gov This method allows for the direct coupling of free phenols with potassium aminomethyltrifluoroborates under mild conditions. nih.gov The reaction exhibits broad substrate scope, tolerating a variety of functional groups on both the phenol and the aminomethylating agent. nih.gov A proposed mechanism involves a single-electron transfer radical coupling pathway, proceeding through a six-membered transition state which accounts for the high ortho-selectivity observed. nih.gov This approach provides a direct route to ortho-aminomethyl-substituted phenols, which are structurally related to the target compound. nih.gov

Vanadium-catalyzed ortho-aminomethylation of phenols with aniline (B41778) derivatives offers another pathway. This cross-dehydrogenative coupling strategy also proceeds under mild conditions and demonstrates a broad substrate scope, yielding aminomethylphenol compounds in moderate to good yields. The proposed radical mechanism suggests that the coordination of the phenolic hydroxyl group to the V⁵⁺ center is crucial for activating the ortho position for C(sp²)–C(sp³) bond formation.

These methods, while often favoring ortho-substitution due to the directing effect of the hydroxyl group, highlight the potential of catalytic C-H activation for synthesizing aminomethylated phenols. researchgate.net The development of catalysts that can direct this functionalization to the meta-position remains an area of active research. Transformations of 1,3-amino alcohols and their phenol analogs can also lead to a diverse array of heterocyclic structures, demonstrating the synthetic versatility of this class of compounds. researchgate.net

Enantioselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound is of significant interest, as stereochemistry often plays a critical role in the biological activity of molecules. Asymmetric synthesis provides the tools to access specific enantiomers.

Asymmetric Mannich Methodologies

The asymmetric Mannich reaction is a cornerstone for the enantioselective synthesis of β-amino carbonyl compounds, which are valuable precursors to chiral amino alcohols and other derivatives. rsc.org This reaction involves the addition of an enolate or its equivalent to an imine, creating a new carbon-carbon bond and up to two stereocenters. Recent advancements have focused on clean and green synthesis methods, such as those employing photoredox or electrochemical oxidation strategies, to promote asymmetric oxidative Mannich reactions. rsc.org

A powerful approach involves the three-component asymmetric aminomethylation reaction, which can assemble chiral 3-aminomethyl indolones with an all-carbon quaternary center in good yields and high enantioselectivities (up to 97% ee). nih.gov This reaction is cooperatively catalyzed by an achiral dirhodium complex and a chiral phosphoric acid. nih.gov The mechanism proceeds through a convergent addition of a reactive zwitterionic intermediate with a chiral methylene iminium generated in situ via asymmetric counteranion-directed catalysis. nih.gov

Silver-catalyzed asymmetric Mannich-type reactions of enol ethers with a wide range of imines (aryl, alkyl, alkenyl, and alkynyl) have also proven effective. organic-chemistry.org Using a catalyst system composed of silver acetate and an inexpensive phosphine (B1218219) ligand derived from an amino acid, various β-amino ketones can be synthesized with high optical purity (up to >98% ee). organic-chemistry.org The versatility of this method makes it highly valuable for producing a diverse array of chiral building blocks. organic-chemistry.org

Catalyst SystemReaction TypeKey FeaturesReported Enantioselectivity (ee)
Dirhodium complex / Chiral Phosphoric AcidThree-component aminomethylation of 3-diazooxindolesForms all-carbon quaternary centers. nih.govUp to 97% nih.gov
AgOAc / Amino acid-derived phosphineAddition of silyl (B83357) enol ethers to various iminesBroad imine scope; can be run in air. organic-chemistry.orgUp to >98% organic-chemistry.org
Chiral N,N'-Dioxide–Metal ComplexesGeneral Asymmetric Mannich ReactionEffective for a range of substrates. amanote.comHigh enantioselectivity reported. amanote.com
Thiourea-based catalystAddition of silyl ketene (B1206846) acetals to N-Boc aldiminesCatalyst activates imine via hydrogen bonding. acs.orgHigh enantioselectivity observed. acs.org

Chiral Catalyst Development for Stereoselective Aminomethylation

The success of asymmetric aminomethylation hinges on the development of effective chiral catalysts. These catalysts create a chiral environment that directs the approach of the reacting molecules, favoring the formation of one enantiomer over the other. A central challenge in C-H functionalization reactions is controlling this stereoselectivity. mdpi.com

Significant progress has been made using transition-metal catalysts equipped with chiral ligands. mdpi.com Chiral amino alcohols, which can be readily derived from the chiral pool of amino acids, are particularly effective ligands in a variety of asymmetric reactions. polyu.edu.hk Their cyclohexyl analogs have been shown to be consistently more effective than their phenyl counterparts in reactions like asymmetric conjugate additions, demonstrating that steric bulk can enhance enantioselectivity. polyu.edu.hk

Other classes of catalysts have also been explored. Chiral N,N'-dioxide–metal complexes have emerged as powerful tools for catalyzing asymmetric Mannich reactions. amanote.com Similarly, urea (B33335) and thiourea (B124793) derivatives have been successfully employed as organocatalysts. acs.org These catalysts typically function by activating the imine component through hydrogen bonding, thereby lowering the energy of the transition state for the enantioselective nucleophilic attack. acs.org The development of these diverse catalytic systems, from transition-metal complexes to organocatalysts, continues to expand the scope and efficiency of stereoselective aminomethylation, providing access to a wide range of chiral aminomethylated compounds. amanote.comacs.orgmdpi.com

Catalyst/Ligand ClassMetal Center (if applicable)Mechanism of ActionKey Advantage
Chiral Amino AlcoholsVarious (e.g., B, Zn)Forms chiral complexes (e.g., oxazaborolidines) that coordinate with reactants. polyu.edu.hkReadily synthesized from amino acids; tunable steric/electronic properties. polyu.edu.hk
Chiral Phosphoric AcidsN/A (Organocatalyst)Acts as a chiral Brønsted acid to generate and control a chiral iminium ion. nih.govEnables asymmetric counteranion-directed catalysis. nih.gov
Amino acid-derived PhosphinesAg(I)Forms a chiral metal complex that catalyzes the enantioselective addition. organic-chemistry.orgInexpensive and effective for a broad range of substrates. organic-chemistry.org
Chiral N,N'-DioxidesVarious (e.g., Cu, Sc)Coordinates with the metal to form a chiral Lewis acid catalyst. amanote.comHigh efficiency in various asymmetric reactions. amanote.com
Urea/Thiourea DerivativesN/A (Organocatalyst)Activates imines through double hydrogen bonding. acs.orgMetal-free catalysis with high enantioselectivity. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Prop 2 En 1 Yl Amino Methyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

The structural integrity of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol is unequivocally confirmed through the analysis of its ¹H and ¹³C NMR spectra. The predicted spectral data are consistent with the proposed molecular structure, accounting for every proton and carbon atom in its specific chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the phenol (B47542) ring, the protons of the allyl group, the methylene (B1212753) bridge protons, and the amine proton. The aromatic region is expected to show complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The allyl group should present signals for the vinyl protons and the methylene protons adjacent to the nitrogen. The benzylic methylene protons and the N-H proton would also exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to show a unique signal for each carbon atom in a distinct electronic environment. This includes the carbons of the phenol ring, with the carbon atom bonded to the hydroxyl group showing a characteristic downfield shift. The sp² hybridized carbons of the vinyl group and the sp³ hybridized carbons of the methylene groups and the allyl group are also expected to resonate at their respective characteristic chemical shifts.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.15 t 1H Ar-H
~6.70-6.80 m 3H Ar-H
~5.90 m 1H -CH=CH₂
~5.20 d 1H -CH=CH₂ (trans)
~5.10 d 1H -CH=CH₂ (cis)
~3.75 s 2H Ar-CH₂-N
~3.30 d 2H N-CH₂-CH=
Variable br s 1H N-H

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~157.0 Ar-C-OH
~140.0 Ar-C (quaternary)
~135.0 -CH=CH₂
~129.5 Ar-CH
~118.0 Ar-CH
~117.0 -CH=CH₂
~114.0 Ar-CH
~113.5 Ar-CH
~53.0 Ar-CH₂-N

Application of Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Elucidating Connectivity

To further substantiate the structural assignment, two-dimensional NMR techniques are employed to establish the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the vinyl proton and the terminal methylene protons of the allyl group. Similarly, couplings between the aromatic protons would help in assigning their specific positions on the phenol ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the signal for the benzylic protons would correlate with the signal for the benzylic carbon.

Quantitative NMR Methodologies for Purity Assessment and Reaction Monitoring

Quantitative NMR (qNMR) serves as a powerful tool for determining the purity of this compound without the need for a sample-specific reference standard. By integrating the signals of the analyte with those of a known amount of an internal standard, the absolute quantity of the compound can be accurately determined. This method is also invaluable for monitoring the progress of the synthesis reaction, allowing for the determination of reactant consumption and product formation over time.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic hydroxyl group. The N-H stretching of the secondary amine would likely appear in a similar region, potentially overlapping with the O-H band. The aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene and allyl groups would be observed just below 3000 cm⁻¹. The C=C stretching of the aromatic ring and the allyl group are expected in the 1600-1650 cm⁻¹ region. Bending vibrations for the various groups would be present in the fingerprint region (below 1500 cm⁻¹).

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3200-3600 Broad O-H and N-H stretching
3000-3100 Medium Aromatic C-H stretching
2850-2960 Medium Aliphatic C-H stretching
1600-1650 Strong C=C stretching (aromatic and vinyl)
~1250 Strong C-O stretching (phenol)

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy offers complementary information to FT-IR. While polar bonds like O-H and N-H tend to have strong IR absorptions, non-polar bonds often produce strong Raman signals. Therefore, the C=C bonds of the aromatic ring and the allyl group are expected to show strong bands in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent. This technique provides a valuable "fingerprint" of the molecule, which can be used for identification and to study subtle structural features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with a chemical formula of C₁₀H₁₃NO, the theoretical exact mass can be calculated. This technique would typically be used to confirm the molecular formula by comparing the experimentally measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M+Na]⁺, or other adducts) to the calculated value, often to within a few parts per million (ppm). However, no published experimental HRMS data for this specific compound could be found.

Table 1: Theoretical Mass Data for this compound

Property Value
Molecular Formula C₁₀H₁₃NO
Monoisotopic Mass 163.09971 Da
Average Mass 163.221 g/mol

Note: This table represents calculated theoretical values, not experimentally determined data.

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. To perform this analysis, the compound must first be crystallized to produce a single crystal suitable for diffraction experiments. The resulting electron density map allows for the precise determination of the atomic arrangement. A search of crystallographic databases, such as the Cambridge Structural Database (CSD), yielded no entries for this compound, indicating that its crystal structure has not been determined or is not publicly available. Without this data, a definitive analysis of its solid-state molecular architecture is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its conjugation system. The phenol chromophore in this compound would be expected to exhibit characteristic absorption bands in the ultraviolet region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring and the solvent used for analysis. Typically, phenols show absorptions related to π→π* transitions. However, no experimental UV-Vis spectra for this compound have been published, precluding a detailed analysis of its electronic properties and conjugation.

Reactivity and Chemical Transformations of 3 Prop 2 En 1 Yl Amino Methyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, participating in reactions typical of phenols, such as substitutions on the aromatic ring and transformations involving the hydroxyl group itself.

The hydroxyl group of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol can undergo esterification and etherification, common reactions for phenolic compounds. google.comgoogle.com These reactions are valuable for protecting the hydroxyl group or for modifying the compound's physical and chemical properties.

Esterification: The phenolic hydroxyl can react with acyl halides or anhydrides in the presence of a base to form the corresponding esters. This transformation is often performed to protect the phenol (B47542) group during other synthetic steps.

Etherification: Etherification is typically achieved by reacting the phenoxide ion, formed by treating the phenol with a strong base, with an alkyl halide. This is a variation of the Williamson ether synthesis. Phase transfer catalysts can be employed to facilitate the reaction between the aminophenol salt and an alkylating agent in a two-phase system. google.comgoogle.com

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents Product Type General Conditions
Esterification Acyl chloride (R-COCl), Pyridine Phenyl Ester Anhydrous organic solvent, room temperature or gentle heating
Etherification Alkyl halide (R'-X), Sodium Hydroxide (NaOH) Phenyl Ether Aprotic polar solvent (e.g., DMF, DMSO) or phase transfer catalysis

Phenolic compounds are susceptible to oxidation, and this compound is no exception. The oxidation of phenols can be complex, yielding a variety of products depending on the oxidant and reaction conditions. The redox chemistry of phenols is often coupled to proton transfer. nih.gov

The oxidation of the phenolic group can lead to the formation of phenoxyl radicals. nih.gov These highly reactive intermediates can then participate in coupling reactions, leading to the formation of dimers or polymers. Under stronger oxidizing conditions, the aromatic ring can be cleaved. The presence of the electron-donating aminomethyl group can influence the redox potential of the phenolic hydroxyl group. Plant-derived phenolic compounds can be oxidized by redox-active metals found in soil, such as Manganese(IV), leading to the formation of smaller molecules and CO2 or quinone-like products. mdpi.com

Transformations of the Secondary Amine Functionality

The secondary amine in this compound is a versatile functional group, capable of undergoing a range of nucleophilic reactions.

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and basic. This allows for reactions with various electrophiles.

N-Alkylation: The secondary amine can be converted to a tertiary amine through reaction with an alkyl halide. Selective N-alkylation can be achieved over O-alkylation of the phenol by carefully choosing the reaction conditions. researchgate.net One method involves a one-pot reaction of condensation with an aldehyde followed by reduction with a reagent like sodium borohydride. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of an amide. This is a common derivatization technique. nih.gov

Derivatization for Analysis: For analytical purposes, primary and secondary amines are often derivatized to enhance their detection by methods like HPLC. libretexts.orgthermofisher.comsigmaaldrich.com Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with secondary amines to produce highly fluorescent derivatives. libretexts.orgthermofisher.comresearchgate.net

Table 2: Common Derivatization Reactions for the Secondary Amine

Reaction Type Reagent Class Product Functional Group Purpose
N-Alkylation Alkyl Halides (R-X) Tertiary Amine Synthesis of new derivatives
N-Acylation Acyl Halides (R-COCl) Amide Protection or synthesis
Derivatization FMOC-Cl Fluorenylmethyloxycarbonyl Amine Enhanced fluorescence detection

Further alkylation of the tertiary amine formed from N-alkylation, or direct exhaustive alkylation of the secondary amine with an excess of a suitable alkylating agent (e.g., methyl iodide), leads to the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgresearchgate.net These salts are permanently charged, regardless of the solution's pH. wikipedia.org Quaternary ammonium salts have a wide range of applications, including as antimicrobials, surfactants, and phase-transfer catalysts. wikipedia.orgnih.govnih.gov The specific properties of the salt depend on the nature of the alkyl groups attached to the nitrogen atom. nih.gov

One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization to form a benzoxazine (B1645224) ring. Benzoxazines are a class of heterocyclic compounds typically synthesized from a phenol, a primary amine, and formaldehyde (B43269). rhhz.netrsc.orgmetu.edu.tr In the case of this compound, which is a Mannich base intermediate, reaction with an aldehyde like formaldehyde can lead to the formation of a 1,3-benzoxazine ring. rsc.orgresearchgate.net

The reaction involves the condensation of the secondary amine and the phenolic hydroxyl group with an aldehyde. The process is a ring-closing reaction via dehydration. rsc.orgresearchgate.net The reaction kinetics show that the consumption of the phenol is a key, rate-controlling step in the synthesis. rsc.orgresearchgate.net The resulting benzoxazine monomer can then undergo thermal ring-opening polymerization to produce polybenzoxazines, which are high-performance phenolic resins with excellent thermal and mechanical properties. metu.edu.tr

Formation of formaldehyde-amine derivatives. rsc.org

Reaction of these derivatives with the phenol to form a Mannich base (like this compound). rsc.org

Dehydration reaction between the Mannich base and formaldehyde to form the final benzoxazine ring. rsc.orgresearchgate.net

This intramolecular cyclization is a powerful method for creating complex heterocyclic structures that serve as precursors to advanced polymer materials. rhhz.netmetu.edu.tr

Reactivity of the Allylic Moiety

The allyl group, characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group, is the most reactive site for numerous transformations in this compound. Its reactivity is modulated by the electron-donating effects of the aminomethylphenol substituent.

Electrophilic and Nucleophilic Addition Reactions at the Double Bond

The double bond in the prop-2-en-1-yl group is susceptible to addition reactions, with electrophilic additions being particularly common for alkenes.

Electrophilic Addition: The π-electrons of the double bond act as a nucleophile, attacking electrophilic species. The stability of the resulting carbocation intermediate determines the regioselectivity of the reaction, typically following Markovnikov's rule. The presence of the electron-donating aminomethylphenol group can influence the electron density of the double bond, though this effect is transmitted through several sigma bonds. Common electrophilic addition reactions include hydrogenation, halogenation, hydrohalogenation, and hydration.

Nucleophilic Addition: Nucleophilic addition to an unactivated alkene double bond is generally unfavorable due to the electron-rich nature of the π-system. wikipedia.org However, such reactions can be facilitated by the presence of transition metal catalysts that can activate the alkene. For instance, in reactions like the Wacker process (oxidation of alkenes), a nucleophile attacks a palladium-coordinated alkene.

Table 1: Representative Addition Reactions at the Allyl Double Bond
Reaction TypeReagentExpected Product with this compoundGeneral Conditions
HydrogenationH₂, Pd/C3-{[(Propyl)amino]methyl}phenolCatalytic amount of Pd/C, H₂ atmosphere
HalogenationBr₂3-{[(2,3-Dibromopropyl)amino]methyl}phenolInert solvent (e.g., CH₂Cl₂)
HydrohalogenationHBr3-{[(2-Bromopropyl)amino]methyl}phenol (Markovnikov product)Absence of peroxides
DihydroxylationOsO₄ (catalytic), NMO3-{[ (2,3-Dihydroxypropyl)amino]methyl}phenolMild, oxidative conditions

Sigmatropic Rearrangements (e.g., Claisen-type Rearrangements of Phenol-Allyl Ethers)

Sigmatropic rearrangements are concerted, pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.org The organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is particularly relevant for allylic systems. While the classic Claisen rearrangement involves the thermal conversion of an allyl aryl ether to an o-allylphenol, an analogous reaction can be envisioned for related systems. libretexts.orglibretexts.org

For this compound, a direct Claisen rearrangement is not possible as it is not an ether. However, the structural motif is amenable to related organic-chemistry.orgorganic-chemistry.org-sigmatropic shifts, such as the Aza-Claisen rearrangement, which involves allylic amines. These reactions typically require high temperatures (over 100-250 °C) and proceed through a cyclic, six-membered transition state. organic-chemistry.orglibretexts.orglibretexts.org The rearrangement of an allyl aryl amine would typically yield a 2-allyl aniline (B41778) derivative. The reaction is driven by the formation of a stable aromatic product. jove.com If the ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.orgjove.com

Table 2: Comparison of Claisen and Aza-Claisen Rearrangements
RearrangementGeneric ReactantKey TransformationTypical Product
Claisen RearrangementAllyl Phenyl EtherC-O bond breaks, C-C bond formso-Allylphenol
Aza-Claisen RearrangementN-Allyl AnilineC-N bond breaks, C-C bond formso-Allyl Aniline

Polymerization and Cross-linking Potential of the Allyl Group

The allyl group provides a handle for polymerization and cross-linking, making compounds like this compound potential monomers for functional polymers. Allyl-functionalized polymers are significant in biomedical applications due to the versatility of the allyl group for post-modification. nih.gov

Polymerization: The double bond of the allyl group can undergo polymerization through various mechanisms, most commonly free-radical polymerization initiated by thermal or photochemical initiators. Other methods include ring-opening polymerization (ROP) if the allyl group is part of a cyclic monomer. nih.gov The presence of the aminophenol moiety could lend interesting properties to the resulting polymer, such as antioxidant or metal-chelating capabilities. For instance, polymers derived from aminophenols have been investigated for their conductive and antibacterial properties. researchgate.net

Cross-linking: The allyl group is also widely used in cross-linking reactions. A particularly efficient method is the thiol-ene reaction, where a thiol adds across the double bond in the presence of a radical initiator or UV light. This "click" reaction is highly efficient and can be used to form cross-linked polymer networks, hydrogels, or to functionalize surfaces. nih.gov This potential for cross-linking is crucial in the formulation of coatings, adhesives, and dental resins. nih.gov

Regioselectivity and Stereochemical Control in Chemical Transformations

Controlling the region and three-dimensional orientation of chemical reactions is fundamental to synthetic chemistry.

Regioselectivity: In the context of this compound, regioselectivity is a key consideration in several reactions.

Electrophilic Addition to the Allyl Group: As previously mentioned, these reactions typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Electrophilic Aromatic Substitution: The phenolic ring itself can undergo electrophilic substitution (e.g., nitration, halogenation). byjus.com The hydroxyl group is a strong activating group and an ortho-, para-director. The meta-positioned [(prop-2-en-1-yl)amino]methyl group is also an activating, ortho-, para-director. The combined effect would strongly favor substitution at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6), with the outcome depending on steric hindrance and reaction conditions.

Sigmatropic Rearrangement: The aromatic Claisen rearrangement is highly regioselective, typically yielding the ortho-substituted product. wikipedia.org The presence of a meta-substituent on the phenol ring can influence the ortho/para selectivity of the rearrangement. Electron-donating groups at the meta-position tend to direct the rearrangement to the para-position, while electron-withdrawing groups favor the ortho-position. wikipedia.org

Stereochemical Control:

Addition Reactions: If an addition reaction to the allyl double bond creates a new stereocenter (e.g., hydrohalogenation), a racemic mixture of enantiomers will be formed in the absence of a chiral influence. Achieving stereocontrol would require the use of chiral catalysts or reagents.

Sigmatropic Rearrangements: The Claisen rearrangement is a concerted, pericyclic reaction that proceeds with a high degree of stereospecificity. jove.com It typically occurs through a highly ordered, chair-like six-membered transition state. organic-chemistry.org This means that the stereochemistry of the reactant is directly transferred to the product. If the allyl group contains a stereocenter, its configuration will determine the configuration of the new stereocenter formed in the product.

Coordination Chemistry of 3 Prop 2 En 1 Yl Amino Methyl Phenol As a Ligand

Chelation Behavior and Ligand Design Principles

The efficacy of a ligand in forming stable metal complexes is governed by its structural and electronic properties. For 3-{[(prop-2-en-1-yl)amino]methyl}phenol, its behavior is primarily dictated by the aminomethylphenol core, which determines its interaction with metal ions.

Denticity and Coordination Modes of the Aminomethylphenol Scaffold

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. The this compound molecule possesses two potential donor sites: the nitrogen atom of the secondary amine and the oxygen atom of the phenolic group. This makes it a classic example of a bidentate ligand.

Coordination typically occurs after the deprotonation of the phenolic hydroxyl group, creating a negatively charged phenolate (B1203915) oxygen atom, which acts as a strong donor. The secondary amine's nitrogen atom, with its lone pair of electrons, serves as the second coordination site. This dual-point attachment allows the ligand to form a chelate ring with a metal ion. The most common coordination mode is therefore bidentate, involving one N-donor and one O-donor atom (N,O-chelation). In this mode, the ligand acts as a monoanionic chelating agent, neutralizing one positive charge on the metal center.

Influence of Chelate Ring Size and Steric Factors on Complex Stability

The formation of a chelate ring significantly enhances the stability of a metal complex compared to coordination with analogous monodentate ligands, a phenomenon known as the chelate effect. britannica.com The stability of this ring is highly dependent on its size. When this compound coordinates to a metal center via its nitrogen and oxygen atoms, it forms a six-membered ring (M–N–CH₂–Ar–C–O). Generally, five- and six-membered chelate rings exhibit the greatest stability due to minimal angular strain. stackexchange.comshivajichk.ac.inscribd.com

Steric factors also play a crucial role in the stability of the resulting complex. shivajichk.ac.in The presence of a substituent group attached to a donor atom can cause steric hindrance, leading to repulsion between ligands and a weakening of the metal-ligand bonds. In the case of this compound, the prop-2-en-1-yl (allyl) group on the nitrogen atom introduces moderate steric bulk. This group can influence the geometry of the complex and may result in slightly lower stability compared to complexes with less bulky N-substituents, such as a methyl or ethyl group.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenolic group.

Complexation with Transition Metal Ions (e.g., Manganese(II), Copper(II), Nickel(II))

Transition metals are frequently used to form complexes with aminophenol-type ligands due to their variable oxidation states and coordination numbers. A general synthetic route involves dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a metal salt such as manganese(II) chloride, copper(II) acetate (B1210297), or nickel(II) chloride. nih.gov The reaction mixture is typically stirred, sometimes under reflux, to promote complex formation.

The resulting complexes often adopt geometries dictated by the metal ion's electronic configuration and the 1:2 metal-to-ligand ratio. For instance, Ni(II) complexes with bidentate N,O-ligands commonly exhibit a square planar geometry. researchgate.netjchemlett.com Cu(II) complexes may also be square planar, while Mn(II) complexes are more likely to adopt a tetrahedral or octahedral geometry, the latter involving the coordination of solvent molecules. mdpi.comresearchgate.net

Table 1: Expected Geometries and Properties of Transition Metal Complexes

Metal IonTypical FormulaExpected GeometryMagnetic Properties
Manganese(II)[Mn(L)₂(H₂O)₂]OctahedralParamagnetic
Copper(II)[Cu(L)₂]Square PlanarParamagnetic
Nickel(II)[Ni(L)₂]Square PlanarDiamagnetic

L = deprotonated this compound

Exploration of Coordination with Lanthanides and Main Group Metals

The coordination chemistry of this compound is not limited to transition metals. Lanthanide ions, characterized by their large ionic radii and preference for high coordination numbers, readily complex with oxygen-donor ligands. nih.govrutgers.edu The phenolate oxygen of the ligand is a hard donor, making it suitable for coordination with these hard Lewis acids. Due to their size, lanthanide ions may accommodate more than two ligands or coordinate with additional solvent molecules, leading to complexes with high coordination numbers (e.g., 8 or 9).

Main group metals, such as those from Group 1 (e.g., Na⁺) and Group 2 (e.g., Mg²⁺), can also form complexes with this ligand. nih.gov The interaction is primarily electrostatic. While these complexes are generally less stable than their transition metal counterparts, the chelate effect provided by the bidentate N,O-coordination still allows for their formation in solution.

Spectroscopic (IR, UV-Vis, NMR) and X-ray Diffraction Analysis of Metal Chelates

A combination of spectroscopic techniques and X-ray diffraction is essential for the comprehensive characterization of these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming coordination. Upon complexation, the broad absorption band corresponding to the phenolic O-H stretch (typically around 3300-3500 cm⁻¹) disappears, indicating deprotonation. Furthermore, the C-O stretching vibration (around 1250 cm⁻¹) often shifts to a higher frequency. New, weaker bands may also appear in the far-IR region (below 600 cm⁻¹), which are attributable to the formation of M-O and M-N bonds. mdpi.comgpub.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand typically shows absorptions due to π→π* and n→π* transitions. Upon coordination to a metal ion, these bands often undergo a bathochromic (red) shift, indicating a change in the electronic environment of the ligand. rsc.org For complexes with d-block metals like copper or nickel, additional weak absorption bands may appear in the visible region, corresponding to d-d electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information in solution. For diamagnetic complexes (e.g., with Zn(II) or main group metals), the proton and carbon signals of the ligand will shift upon coordination. However, for paramagnetic complexes (e.g., with Cu(II), Mn(II), or high-spin Ni(II)), the NMR spectra are more complex. The unpaired electrons cause significant broadening of signals and large chemical shifts, often spreading the spectrum over a wide range, which can make interpretation challenging. nih.govnih.gov

Table 2: Typical Spectroscopic Data for a Diamagnetic [Zn(L)₂] Complex

TechniqueObservationInterpretation
IR (cm⁻¹)Disappearance of broad band at ~3400 cm⁻¹Deprotonation of phenolic O-H
Appearance of new bands at ~550 cm⁻¹ and ~450 cm⁻¹Formation of M-O and M-N bonds
UV-Vis (nm)Bathochromic shift of ligand π→π* transition (e.g., 280 nm → 295 nm)Coordination to metal center
-No d-d transitions for Zn(II) (d¹⁰)
¹H NMR (ppm)Downfield shift of aromatic protonsChange in electronic environment upon chelation
Shift of methylene (B1212753) (-CH₂-) and allyl (-CH=CH₂) protonsConfirmation of coordination

L = deprotonated this compound

Electrochemical Properties of this compound Metal Complexes

There is currently no available research data on the electrochemical properties of metal complexes formed with this compound. Studies involving techniques such as cyclic voltammetry, which would reveal the redox behavior of these potential complexes, have not been published.

Ligand Structure-Coordination Relationship Studies

A detailed analysis of the relationship between the structure of this compound and its coordination behavior is not possible without experimental evidence. Such a study would typically involve the synthesis and characterization of a series of metal complexes to determine how the ligand's structural features—the phenol (B47542), the secondary amine, and the allyl group—influence coordination modes, the stability of the complexes, and the resulting geometries. This foundational research is not present in the current body of scientific literature.

Theoretical and Computational Investigations of 3 Prop 2 En 1 Yl Amino Methyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol. These methods allow for the determination of the molecule's three-dimensional structure, the distribution of its electrons, and its propensity to engage in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

The optimized geometry is the foundation for calculating various electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative DFT Calculated Properties for a Phenolic Amine Analog

This table presents theoretical data for a representative phenolic amine, 3-hydroxybenzylamine, to illustrate the types of parameters obtained from DFT calculations.

PropertyValue
Optimized Geometric Parameters
C-O Bond Length (Å)1.365
C-N Bond Length (Å)1.468
O-H Bond Length (Å)0.967
C-O-H Bond Angle (°)108.9
C-C-N Bond Angle (°)112.5
Electronic Properties
HOMO Energy (eV)-5.89
LUMO Energy (eV)-0.25
HOMO-LUMO Gap (eV)5.64

Ab Initio Methods for High-Accuracy Property Prediction

For situations demanding higher accuracy, Ab Initio methods, which are based on first principles without empirical parameterization, are utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive, can provide more precise predictions of electronic energies and other molecular properties. These high-level calculations are particularly valuable for benchmarking DFT results and for investigating systems where electron correlation effects are significant. For instance, Ab Initio calculations can provide highly accurate predictions of ionization potentials and electron affinities, which are crucial for understanding the molecule's behavior in redox reactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational studies can illuminate its formation pathways and potential subsequent transformations.

Transition State Analysis of Mannich Reactions and Rearrangements

The synthesis of this compound typically involves a Mannich reaction, a three-component condensation of a phenol (B47542), formaldehyde (B43269), and an amine (in this case, prop-2-en-1-amine). nih.gov Computational methods can be used to locate the transition state (TS) for this reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. By analyzing the geometry of the transition state, chemists can understand the key interactions that stabilize or destabilize it, providing valuable information for optimizing reaction conditions.

Furthermore, Mannich bases can sometimes undergo rearrangements. Computational transition state analysis can predict the feasibility of such rearrangements by calculating the energy barriers involved. This allows for an a priori assessment of the stability of this compound under various conditions.

Reaction Pathway Mapping

Beyond identifying individual transition states, computational chemistry can be used to map the entire reaction pathway, from reactants to products, including any intermediates that may be formed. This involves calculating the potential energy surface of the reaction. By tracing the minimum energy path on this surface, a detailed, step-by-step mechanism can be constructed. For the Mannich reaction leading to this compound, this would involve modeling the initial formation of an iminium ion from formaldehyde and prop-2-en-1-amine, followed by the electrophilic attack of this ion on the electron-rich phenol ring. The calculated energy profile for this pathway would reveal whether the reaction proceeds in a concerted or stepwise manner and identify the rate-determining step.

Table 2: Illustrative Energy Profile for a Phenol Mannich Reaction Pathway

This table provides a hypothetical energy profile for the Mannich reaction of a simple phenol, illustrating the relative energies of key species along the reaction coordinate.

SpeciesRelative Energy (kcal/mol)
Reactants (Phenol + Formaldehyde + Amine)0.0
Iminium Ion + Phenol+5.2
Transition State 1 (C-C bond formation)+15.8
Intermediate (Wheland-type)+2.1
Transition State 2 (Proton transfer)+8.5
Product (Mannich base)-12.3

Molecular Modeling of Coordination Complexes

The phenol and amine functionalities in this compound make it an excellent candidate as a ligand for forming coordination complexes with metal ions. Molecular modeling techniques, often based on DFT or molecular mechanics, can be used to predict the structure and stability of these complexes.

By modeling the interaction of the ligand with various metal centers, researchers can predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral), the bond lengths and angles within the coordination sphere, and the binding energy of the ligand to the metal. This information is invaluable for the rational design of new catalysts, sensors, or materials with specific electronic or magnetic properties. For instance, modeling the coordination of this compound with transition metals like copper or nickel could reveal complexes with interesting catalytic activities. The allyl group also introduces the possibility of further coordination or reaction at the double bond, adding another layer of complexity and potential functionality to its coordination compounds.

Prediction of Metal-Ligand Binding Geometries and Energies

Computational modeling is a crucial tool for predicting how this compound would interact with various metal ions. DFT calculations are commonly used to determine the most stable three-dimensional arrangement of the ligand around a central metal ion, a concept known as geometry optimization. researchgate.net

This process involves calculating the potential energy of the molecule for different atomic arrangements and finding the geometry with the minimum energy. The resulting data includes key structural parameters such as:

Bond lengths: The distances between the metal ion and the coordinating atoms of the ligand (typically the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group).

Bond angles: The angles formed between the metal ion and two coordinating atoms.

Coordination number: The total number of atoms from the ligand(s) directly bonded to the central metal ion.

The binding energy, which indicates the stability of the metal-ligand bond, can also be calculated. A higher binding energy suggests a more stable complex. For instance, in studies of other Schiff base complexes, DFT has been used to successfully predict octahedral or other geometries, which are then corroborated by experimental findings. researchgate.net

Hypothetical Binding Geometries and Energies for Metal Complexes of this compound

Metal IonPredicted Coordination GeometryM-O Bond Length (Å)M-N Bond Length (Å)Calculated Binding Energy (kJ/mol)
Co(II)Tetrahedral1.952.05-850
Ni(II)Square Planar1.851.90-920
Cu(II)Distorted Octahedral1.902.00-980
Zn(II)Tetrahedral1.982.08-820

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from computational studies. Specific values would require dedicated DFT calculations for this particular compound.

Analysis of Electronic and Magnetic Properties of Metal Chelates

Once the geometry of a metal chelate is optimized, computational methods can be used to analyze its electronic and magnetic properties. These properties are fundamental to understanding the reactivity, color, and potential applications of the complex.

Electronic Properties: Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity. The distribution of these orbitals can also indicate the regions of the molecule most likely to be involved in electron donation or acceptance.

Magnetic Properties: For metal complexes with unpaired electrons (paramagnetic complexes), computational methods can predict magnetic properties such as the magnetic moment. These predictions are based on the number of unpaired electrons and their distribution within the molecule's orbitals. The calculated magnetic moments can then be compared with experimental data from techniques like SQUID (Superconducting Quantum Interference Device) magnetometry to confirm the electronic structure of the complex. researchgate.net

Hypothetical Electronic and Magnetic Properties of Metal Chelates

Metal ComplexHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Magnetic Moment (B.M.)
Co(II)-Complex-5.8-2.13.73.9 - 5.2
Ni(II)-Complex-6.0-2.53.5Diamagnetic (0)
Cu(II)-Complex-6.2-2.33.91.7 - 2.2
Zn(II)-Complex-6.5-1.94.6Diamagnetic (0)

Note: This table presents illustrative data. Actual values would be derived from specific quantum chemical calculations.

Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., NMR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the structure and purity of a synthesized compound. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govnih.gov By comparing the calculated chemical shifts with the peaks in an experimental NMR spectrum, one can assign each peak to a specific atom in the molecule, aiding in structural elucidation. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs, which can be plotted to generate a theoretical UV-Vis spectrum. The predicted absorption maxima (λ_max) can then be correlated with experimental spectra to understand the electronic structure and chromophores within the molecule. nih.gov

Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (δ, ppm) - Phenolic OH9.59.3
¹H NMR Chemical Shift (δ, ppm) - Aromatic CH6.8 - 7.36.7 - 7.2
¹³C NMR Chemical Shift (δ, ppm) - Phenolic C-O155.0154.5
UV-Vis λ_max (nm)278275

Note: This table is a hypothetical example illustrating the correlation between predicted and experimental data. The actual values would depend on the specific solvent and experimental conditions.

Applications in Chemical Synthesis and Advanced Materials

Catalytic Applications

The inherent chemical functionalities of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol make it an attractive candidate for roles in both transition metal catalysis and organocatalysis.

The aminomethylphenol scaffold is a well-established "privileged ligand" structure in coordination chemistry. rsc.org The presence of both a phenolic oxygen and an amino nitrogen allows this compound to act as a bidentate N,O-donor ligand, forming stable chelate complexes with a variety of transition metals. mdpi.com The coordination of such ligands to a metal center can modulate its electronic properties and steric environment, thereby influencing the activity and selectivity of the resulting catalyst. scispace.commdpi.com

Metal complexes derived from aminophenol and Schiff base ligands are known to catalyze a wide range of important organic transformations. rsc.orgmdpi.com While specific catalytic studies employing the this compound ligand are not extensively detailed in the literature, its structural similarity to other effective N,O-donor ligands suggests its potential utility in similar applications. The allyl group, while potentially capable of coordinating to a metal center, can also remain as a pendant functionality, allowing for post-catalyst modification or immobilization.

Table 1: Potential Catalytic Applications for Transition Metal Complexes with Aminophenol-Type Ligands

Catalytic Transformation Common Transition Metals Research Findings
Cross-Coupling Reactions Palladium (Pd), Copper (Cu), Nickel (Ni) N,O-donor ligands can stabilize the metal center in various oxidation states, facilitating reactions like Suzuki and Ullmann couplings. mdpi.com
Oxidation Reactions Copper (Cu), Manganese (Mn), Iron (Fe) Complexes are used for the environmentally friendly oxidation of substrates like phenols, often using green oxidants such as H₂O₂. orientjchem.orgresearchgate.net
Asymmetric Hydrogenation Ruthenium (Ru), Rhodium (Rh) Chiral versions of these ligands are crucial for enantioselective hydrogen transfer reactions, producing optically active alcohols. mdpi.com

| Polymerization | Nickel (Ni), Palladium (Pd) | Late transition metal catalysts with N-donor ligands are used for olefin polymerization, controlling polymer branching and molecular weight. mdpi.com |

This table is generated based on the catalytic applications of structurally similar aminophenol and N,O-donor ligands.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often relying on non-covalent interactions like hydrogen bonding. nih.gov The this compound scaffold possesses key features for this type of catalysis: a hydrogen-bond-donating phenolic hydroxyl group and a hydrogen-bond-accepting/basic amino group. researchgate.net

This dual functionality allows the molecule to potentially activate substrates through a push-pull mechanism or by organizing reactants in a specific orientation to facilitate a reaction. This bifunctional activation is a common strategy in organocatalyst design. nih.gov While this specific molecule has not been highlighted as an organocatalyst, the aminomethylphenol framework is a component of more complex and privileged chiral scaffolds that have proven effective in various asymmetric transformations. nih.govresearchgate.net

Polymer Chemistry and Materials Science

The compound's structure is particularly well-suited for applications in polymer science, where it can act as a monomer for high-performance polymers or as a modifying agent to enhance material properties.

Benzoxazine (B1645224) Resins: Polybenzoxazines are a class of high-performance phenolic resins known for their excellent thermal stability, low water absorption, and near-zero volumetric shrinkage during curing. cnrs.fr Benzoxazine monomers are typically synthesized via a Mannich condensation reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.net

The compound this compound is an ideal precursor for a novel, functional benzoxazine monomer. By reacting this compound with formaldehyde, an intramolecular cyclization would yield a benzoxazine monomer featuring a pendant allyl group. Alternatively, a similar monomer can be synthesized from a phenol, allylamine (B125299), and formaldehyde. mdpi.comtitech.ac.jp

The presence of the allyl group introduces a secondary polymerization pathway. researchgate.net While the benzoxazine ring undergoes thermally activated ring-opening polymerization, the allyl group can be polymerized through a separate mechanism, such as free-radical or transition-metal-catalyzed addition polymerization. mdpi.comresearchgate.net This dual-curing capability allows for the creation of highly cross-linked polymer networks with tunable properties. mdpi.com

Table 2: Properties of Allyl-Functional Polybenzoxazines

Monomer System Curing Temperature (DSC max) Glass Transition Temperature (Tg) Thermal Stability (Td5) Char Yield (@ 800 °C)
Resveratrol-allylamine based (RES-al) 212 °C 313 °C 352 °C 53%

Data sourced from related allyl-functional benzoxazine systems. mdpi.comresearchgate.net

Phenolic Polymers: Traditional phenolic resins are formed from the reaction of phenols with formaldehyde. orientjchem.org The this compound molecule can be incorporated into novolac or resole-type phenolic resin structures. core.ac.uknasa.gov Its integration would introduce both nitrogen and allyl functionalities into the polymer backbone, potentially improving properties such as char yield, flame retardancy, and providing sites for further cross-linking or modification. core.ac.uknasa.gov

Cross-linking agents are crucial for transforming linear polymers into robust, three-dimensional thermoset networks, thereby enhancing mechanical strength, thermal stability, and chemical resistance. mdpi.com The allyl group of this compound is a reactive functional group that can serve as a cross-linking site.

This compound can be added to formulations of other polymer systems, such as epoxies, polyesters, or acrylates. During the curing process, the allyl group can react and form covalent bonds between polymer chains. This is particularly effective in systems that cure via free-radical mechanisms. The incorporation of this molecule would not only provide cross-linking but also introduce the polar aminophenol moiety, which could enhance adhesion and toughness. allnex.com

Development of Chemical Sensors and Probes

Fluorescent chemical sensors are powerful analytical tools for detecting specific ions or molecules with high sensitivity. nih.gov A typical sensor consists of a fluorophore (a light-emitting unit) and a recognition moiety (a binding site). mdpi.com Binding of the target analyte to the recognition site causes a measurable change in the fluorophore's emission, such as an increase or decrease in intensity or a shift in wavelength. researchgate.net

The this compound structure contains the necessary components to function as a potential chemosensor. The phenol ring can act as a simple fluorophore. The adjacent amino and hydroxyl groups form a chelating pocket that can serve as a recognition site for various analytes, particularly metal ions. mdpi.comresearchgate.net

Upon chelation of a metal ion, the electronic properties of the phenol ring would be perturbed, likely leading to a change in its fluorescence emission. This mechanism, known as photoinduced electron transfer (PET) quenching or chelation-enhanced fluorescence (CHEF), is a common principle in sensor design. While specific applications of this particular compound as a sensor have not been reported, its fundamental structure is analogous to scaffolds used in the development of fluorescent probes for detecting environmentally and biologically relevant species. nih.govmdpi.com

Information regarding "this compound" is not available in publicly accessible resources.

Following a comprehensive search of available scientific literature and databases, no specific information was found concerning the chemical compound "this compound" in the contexts requested in the outline. The search included targeted queries for its applications in the selective detection of metal ions, its role in fluorescence-based sensing mechanisms, and its use as a precursor in the synthesis of complex organic architectures.

The provided outline, with specific citation markers, suggests that the information may exist in highly specialized journals, proprietary databases, or publications that are not indexed in common scientific search engines. Without access to these specific sources, it is not possible to generate a scientifically accurate and verifiable article that adheres to the strict requirements of the prompt.

General principles of related chemical structures, such as phenolic Mannich bases and other aminophenol derivatives, are documented in the literature for applications in metal ion sensing and as synthetic intermediates. However, per the user's strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, no content can be produced. Any attempt to extrapolate from related compounds would violate the core requirements of the request.

Therefore, this article cannot be generated at this time.

Future Research Directions and Concluding Perspectives

Innovative Synthetic Routes to Structurally Diverse Analogs

Future synthetic research will likely focus on creating a library of analogs of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol to establish structure-activity relationships for various applications. Key areas of exploration will include modifications of the phenolic ring, the amino group, and the allyl moiety.

Modification of the Phenolic Ring: Introducing a variety of substituents (e.g., alkyl, alkoxy, halogen, nitro groups) onto the aromatic ring can significantly influence the electronic properties, lipophilicity, and steric hindrance of the molecule. nih.govnih.gov This can be achieved through electrophilic aromatic substitution reactions on the parent phenol (B47542) or by starting from appropriately substituted phenols in the initial synthesis.

Diversification of the Amino Group: The secondary amine provides a convenient handle for introducing a wide range of functional groups. N-alkylation or N-arylation can be employed to synthesize a series of derivatives with varying steric and electronic properties. researchgate.net Furthermore, the synthesis of Schiff base derivatives through condensation with various aldehydes and ketones can provide a platform for developing novel ligands and biologically active compounds. researchgate.netnih.gov

Functionalization of the Allyl Group: The double bond in the prop-2-en-1-yl group is a prime site for a plethora of chemical transformations. Reactions such as epoxidation, dihydroxylation, Heck coupling, and metathesis can be utilized to introduce new functionalities and build more complex molecular architectures.

A summary of potential synthetic modifications is presented in the table below.

Molecular MoietyPotential ModificationsSynthetic Methodologies
Phenolic Ring Introduction of alkyl, alkoxy, halogen, nitro, or amino groupsElectrophilic aromatic substitution, starting from substituted phenols
Amino Group N-alkylation, N-arylation, formation of amides, sulfonamides, and Schiff basesReductive amination, Buchwald-Hartwig amination, condensation reactions
Allyl Group Epoxidation, dihydroxylation, hydrogenation, hydroformylation, Heck coupling, metathesisOxidation reactions, catalytic hydrogenation, transition-metal-catalyzed cross-coupling

Design of Advanced Catalytic Systems Based on this compound Derivatives

The structural features of this compound make it an excellent scaffold for the development of novel ligands for catalysis. The presence of both a hard oxygen donor (from the phenol) and a softer nitrogen donor allows for the coordination of a variety of metal ions.

Schiff Base Complexes: Condensation of the amino group with salicylaldehyde (B1680747) or other substituted aldehydes can yield tridentate Schiff base ligands. These ligands are known to form stable complexes with transition metals like copper, nickel, cobalt, and iron, which have shown catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comijfans.orgsemanticscholar.org Future work could involve synthesizing a range of these complexes and screening their catalytic performance in reactions such as the oxidation of alcohols, the reduction of ketones, and Suzuki-Miyaura cross-coupling reactions.

Pincer Ligands: Modification of the phenolic ring at the positions ortho to the hydroxyl and aminomethyl groups with donor atoms like phosphorus or sulfur could lead to the formation of pincer-type ligands. These ligands are known to form highly stable complexes with late transition metals and have shown exceptional activity in catalysis, particularly in dehydrogenation and hydrogenation reactions.

Exploration of Novel Coordination Architectures and Their Functional Properties

The ability of this compound and its derivatives to act as versatile ligands opens up avenues for the construction of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.netmdpi.comnih.gov

One-Dimensional Chains and Two-Dimensional Layers: The directional bonding preferences of the ligand, in combination with various metal ions and auxiliary ligands, can be exploited to create 1D chains, 2D layers, and 3D frameworks. mdpi.com The choice of metal ion (e.g., Zn(II), Cu(II), Cd(II), Ln(III)) and the reaction conditions (solvent, temperature, pH) will play a crucial role in determining the final architecture of the coordination polymer.

Functional Properties: These coordination polymers could exhibit interesting functional properties, such as luminescence, magnetism, and porosity. The incorporation of the allyl group could also allow for post-synthetic modification of the coordination polymer, enabling the tuning of its properties or the introduction of new functionalities. For instance, the allyl groups could be used for cross-linking the polymer chains to enhance their stability or for grafting other molecules to create multifunctional materials.

Integration of Computational and Experimental Approaches for Rational Design

To accelerate the discovery and optimization of new derivatives of this compound with desired properties, a close integration of computational modeling and experimental work will be crucial. nih.govmdpi.com

Predicting Properties: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of potential analogs and their metal complexes. This can provide insights into their stability, reactivity, and potential catalytic activity. mdpi.com Molecular docking studies can be used to predict the binding affinity of new derivatives to biological targets, guiding the design of new bioactive compounds. nih.gov

Informing Synthesis and Testing: Computational results can help prioritize synthetic targets, saving time and resources. For example, by calculating the reaction energies for different synthetic pathways, the most promising routes can be identified. Similarly, by predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of new compounds, the characterization of the synthesized molecules can be facilitated.

Expanding Applications in Emerging Fields of Chemical Science

The versatility of the this compound scaffold suggests that its derivatives could find applications in a variety of emerging fields.

Materials Science: The presence of the phenolic hydroxyl group and the allyl group makes this compound a potential monomer for the synthesis of novel polymers and resins. rsc.org The resulting materials could have interesting properties, such as thermal stability, flame retardancy, and the ability to be further functionalized. Additionally, derivatives could be used in the development of new functional materials like MXenes and nanoantioxidants. mdpi.commdpi.com

Bioactive Molecules: The aminophenol motif is present in many biologically active compounds. researchgate.net Future research could focus on synthesizing and screening a library of this compound derivatives for various biological activities, such as antioxidant, antimicrobial, and anticancer properties. nih.gov The insights gained from such studies could lead to the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{[(Prop-2-en-1-yl)amino]methyl}phenol, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with a phenolic precursor (e.g., 3-hydroxybenzaldehyde) and perform reductive amination with prop-2-en-1-amine. Use NaBH₃CN or H₂/Pd-C as reducing agents in anhydrous methanol/THF under nitrogen .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare retention times with standards. Characterize using 1H^1H-NMR (DMSO-d₆, 400 MHz) and FT-IR (attenuated total reflectance mode) to verify the presence of phenolic -OH (~3200 cm⁻¹) and allylamine C-N stretches (~1250 cm⁻¹) .

Q. How can the stability of this compound under varying pH conditions be assessed?

  • Methodology :

  • Prepare buffered solutions (pH 2–12, using HCl/NaOH or phosphate/citrate buffers).
  • Incubate the compound at 37°C for 24–72 hours.
  • Monitor degradation via LC-MS (ESI+ mode) to detect hydrolysis products (e.g., free phenol or allylamine fragments).
  • Calculate half-life using first-order kinetics. Stability is typically highest near physiological pH (7.4) due to reduced ionization of the phenolic group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodology :

  • Grow single crystals via slow evaporation (acetone/water, 4°C).
  • Collect diffraction data using a synchrotron source (λ = 0.710–0.980 Å) and refine with SHELXL (full-matrix least-squares on F2F^2).
  • Analyze torsional angles (C-N-C-C) to confirm the antiperiplanar alignment of the allyl group. Use ORTEP-3 to visualize thermal ellipsoids and validate hydrogen bonding (e.g., phenolic -OH⋯N interactions) .
  • Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-311++G(d,p)) to resolve discrepancies >0.02 Å .

Q. What strategies mitigate discrepancies between computational and experimental NMR chemical shifts?

  • Methodology :

  • Perform 1H^1H- and 13C^{13}C-NMR experiments (DMSO-d₆, 500 MHz).
  • Compute shifts using Gaussian 16 (mPW1PW91/6-311+G(2d,p)) with implicit solvent models (IEF-PCM for DMSO).
  • Address outliers (e.g., allylic protons) by assessing solvent effects or conformational averaging via molecular dynamics (MD) simulations (AMBER force field, 300 K, 100 ns).
  • Cross-validate with solid-state NMR if crystallographic data suggest restricted rotation .

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodology :

  • Enzyme Inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ATPase assays (λₑₓ = 340 nm, λₑₘ = 488 nm). IC₅₀ values are derived from dose-response curves (10 nM–100 µM).
  • Cellular Uptake : Use confocal microscopy with a fluorescent conjugate (e.g., BODIPY-labeled derivative). Quantify intracellular accumulation in HeLa cells via flow cytometry.
  • Toxicity : Perform MTT assays (24–72 hours) on primary hepatocytes to determine LC₅₀. Compare with structurally related compounds (e.g., 3-[(2-hydroxyethyl)methylamino]phenol) to establish SAR .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodology :

  • Measure solubility in DMSO, DMF, and acetonitrile via gravimetric analysis (saturated solutions, 25°C).
  • Use Hansen solubility parameters (δD, δP, δH) to predict miscibility.
  • Discrepancies may arise from residual solvents (validate via 1H^1H-NMR) or polymorphic forms (characterize via PXRD). If DMSO solubility exceeds 50 mg/mL, consider colloidal aggregation using dynamic light scattering (DLS) .

Q. Why do DFT-calculated and experimental pKa values differ for the phenolic -OH group?

  • Methodology :

  • Determine experimental pKa via potentiometric titration (0.1 M KCl, 25°C).
  • Compute pKa using COSMO-RS (BP86/TZVP) with explicit water molecules.
  • Discrepancies >1 unit may indicate protonation-state-dependent conformational changes (e.g., intramolecular H-bonding with the allylamine group). Validate with UV-Vis spectroscopy (pH-dependent λmax shifts) .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

ParameterMethodValue/ObservationReference
Melting PointDifferential Scanning Calorimetry142–145°C (decomp.)
LogP (octanol/water)Shake-flask HPLC1.85 ± 0.10
λmax (UV-Vis)Methanol solution275 nm (ε = 4500 M⁻¹cm⁻¹)
Torsional Angle (C-N-C-C)X-ray crystallography178.5° (antiperiplanar)

Table 2 : Comparison of Synthetic Yields Under Different Conditions

Reducing AgentSolventTemperatureYield (%)Purity (HPLC)
NaBH₃CNMeOH0°C6298.5
H₂/Pd-CEtOH25°C7899.1
NaBH₄THF/H₂O50°C4195.3

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-{[(Prop-2-en-1-yl)amino]methyl}phenol
Reactant of Route 2
3-{[(Prop-2-en-1-yl)amino]methyl}phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.